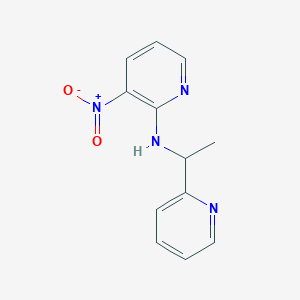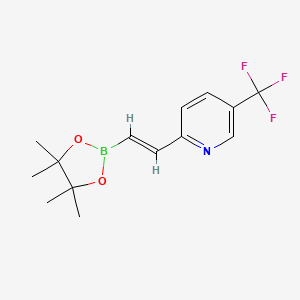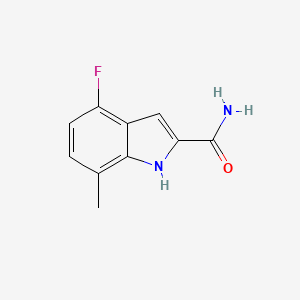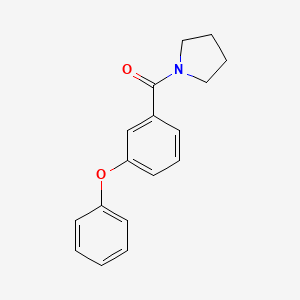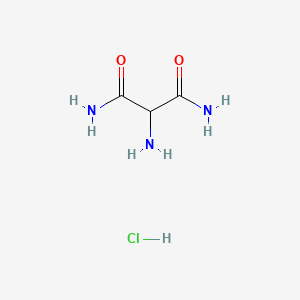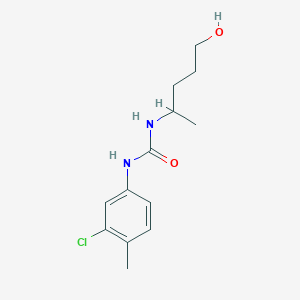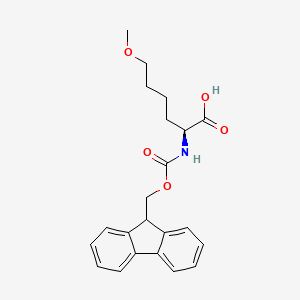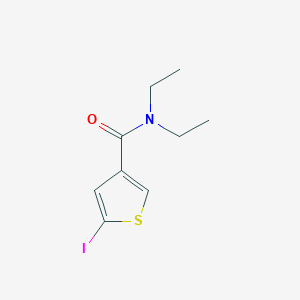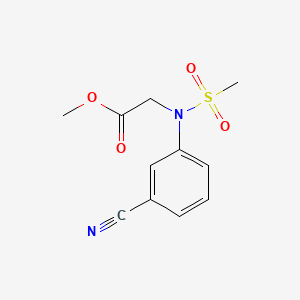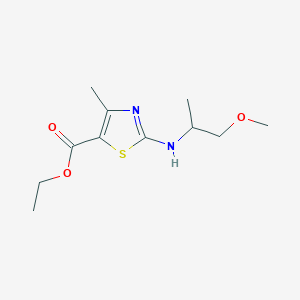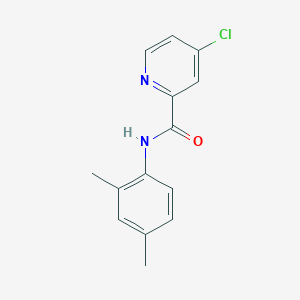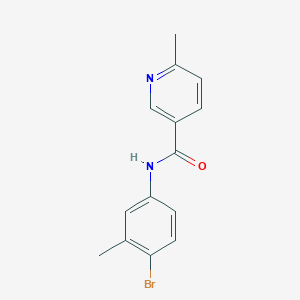
n-(4-Bromo-3-methylphenyl)-6-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-3-methylphenyl)-6-methylnicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a nicotinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methylphenyl)-6-methylnicotinamide can be achieved through several synthetic routes. One common method involves the Chan–Lam coupling reaction, which is a popular and efficient method for the arylation of amines. This reaction typically involves the use of aryl boronic acids and amines under mild reaction conditions, often with the aid of a copper catalyst . The reaction conditions are generally mild, with normal temperatures and good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromo-3-methylphenyl)-6-methylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(4-Bromo-3-methylphenyl)-6-methylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-3-methylphenyl)-6-methylnicotinamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(4-Bromo-3-methylphenyl)-6-methylnicotinamide can be compared with other similar compounds, such as:
N-(4-Bromo-3-methylphenyl)-4-methoxybenzamide: This compound has a methoxy group instead of a nicotinamide moiety.
N-(4-Bromo-3-methylphenyl)acetamide: This compound has an acetamide group instead of a nicotinamide moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13BrN2O |
|---|---|
Poids moléculaire |
305.17 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H13BrN2O/c1-9-7-12(5-6-13(9)15)17-14(18)11-4-3-10(2)16-8-11/h3-8H,1-2H3,(H,17,18) |
Clé InChI |
GYBCMQXZSBUXMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
